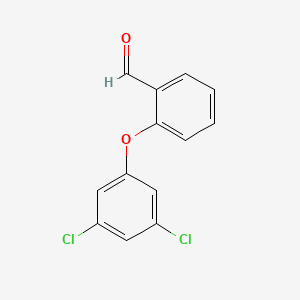

2-(3,5-Dichlorophenoxy)benzaldehyde

Description

Fundamental Significance of Halogenated Phenoxybenzaldehydes in Organic Chemistry

Halogenated organic compounds, which include halogenated phenoxybenzaldehydes, are substances where one or more hydrogen atoms have been replaced by a halogen such as chlorine, bromine, or iodine. naturvardsverket.se This substitution significantly influences the molecule's chemical and physical properties. The presence of halogen atoms, particularly the electron-withdrawing chlorine atoms on the phenoxy group, can enhance the reactivity and potential biological activity of the molecule.

The general class of halogenated hydrocarbons is crucial in industry for producing polymers and pesticides. noaa.gov While low-molecular-weight halogenated compounds can be highly flammable, those with higher molecular weights and multiple halogen atoms are often nonflammable and can be used as fire retardants. noaa.gov From a reactivity standpoint, halogenated aliphatic compounds are typically reactive, though this reactivity tends to decrease as the number of halogen atoms increases. noaa.gov Many halogenated organic substances are noted for their environmental persistence, as they are not readily degradable. naturvardsverket.se

The phenoxybenzaldehyde scaffold itself is a key structural motif. For instance, 3-phenoxybenzaldehyde (B142659) is recognized as an environmental transformation product of the pesticide Beta-cypermethrin. nih.gov The combination of a reactive aldehyde group and a stable, functionalized phenoxy ring makes these compounds valuable intermediates in organic synthesis.

Strategic Positioning of 2-(3,5-Dichlorophenoxy)benzaldehyde within Interdisciplinary Scientific Inquiry

While extensive literature on this compound itself is not widely available in academic databases, its strategic importance can be inferred from the applications of its isomers and related compounds. uni.lu The compound is primarily positioned as a key intermediate or building block in the synthesis of more complex, high-value molecules. Its structural similarity to compounds used in medicinal chemistry and materials science suggests its potential in these fields.

For example, the related isomer, 3-(3,5-Dichlorophenoxy)benzaldehyde (B1583231), has been identified as a key intermediate in the preparation of biologically active molecules and is investigated for its potential as a phosphodiesterase IV (PDE IV) inhibitor, which could be useful in treating inflammatory respiratory diseases like asthma. Other dichlorobenzaldehyde isomers are critical intermediates in the synthesis of pharmaceuticals, such as the antiepileptic drug Lamotrigine and the antihypertensive agent felodipine. google.com Furthermore, a related compound, 2-(2,6-dichloroanilino)benzaldehyde, is known as an impurity of the widely used nonsteroidal anti-inflammatory drug (NSAID) Diclofenac. nih.gov

This context places this compound in a strategic position for researchers engaged in drug discovery and the development of novel organic materials, where fine-tuning of molecular properties is achieved through the use of precisely substituted precursors. The presence of multiple patents associated with the compound underscores its relevance in industrial and commercial applications. uni.lu

Overview of Current Academic Research Trajectories for Dichlorophenoxy-Substituted Benzaldehydes

Current research involving dichlorophenoxy-substituted benzaldehydes and their precursors is proceeding along several key trajectories:

Synthetic Methodology: A significant area of research focuses on the efficient and cost-effective synthesis of dichlorobenzaldehyde isomers. Studies report on various methods, including the oxidation of dichlorotoluenes and reactions involving diazonium salts, aiming for high yields and product purity suitable for industrial-scale production. google.comgoogle.comchemicalbook.com The development of continuous flow reactor systems for these syntheses represents a move towards safer and more efficient manufacturing processes. google.com

Medicinal Chemistry: As demonstrated by its isomers, dichlorophenoxy-substituted benzaldehydes are valuable scaffolds in medicinal chemistry. Research is ongoing to explore their potential as inhibitors of enzymes like phosphodiesterase IV. The broader benzaldehyde (B42025) chemical class has also been investigated for its ability to modulate the activity of antibiotics, potentially offering a strategy to combat bacterial resistance. nih.gov

Environmental Science: The environmental fate and remediation of related chlorinated phenoxy compounds, such as the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), is another active research area. mdpi.com Studies are exploring the use of novel adsorbents, like alumina-graphene oxide composites, for the effective removal of these pollutants from water sources, highlighting the environmental relevance of this class of compounds. mdpi.com

These research paths illustrate the multifaceted importance of dichlorophenoxy-substituted benzaldehydes, spanning from fundamental organic synthesis to applied pharmaceutical and environmental sciences.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₈Cl₂O₂ | uni.lu |

| Molecular Weight | 267.11 g/mol | |

| Monoisotopic Mass | 265.99014 Da | uni.lu |

| Predicted XlogP | 4.5 | uni.lu |

| InChI | InChI=1S/C13H8Cl2O2/c14-10-5-11(15)7-12(6-10)17-13-4-2-1-3-9(13)8-16/h1-8H | uni.lu |

| InChIKey | AYUDUXSMMBFRCO-UHFFFAOYSA-N | uni.lu |

| SMILES | C1=CC=C(C(=C1)C=O)OC2=CC(=CC(=C2)Cl)Cl | uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dichlorophenoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-10-5-11(15)7-12(6-10)17-13-4-2-1-3-9(13)8-16/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUDUXSMMBFRCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 3,5 Dichlorophenoxy Benzaldehyde

Direct Synthetic Pathways to 2-(3,5-Dichlorophenoxy)benzaldehyde

The primary challenge in synthesizing this compound lies in the strategic formation of the ether linkage between the two aromatic rings.

Exploration of Ullmann Coupling Procedures for Ether Linkage Formation

The most established and direct method for the synthesis of diaryl ethers is the Ullmann condensation. bhu.ac.inorganic-chemistry.org This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). rsc.org For the specific synthesis of this compound, this would involve the reaction between a 2-halobenzaldehyde (where the halogen is typically bromine or iodine) and 3,5-dichlorophenol.

Historically, Ullmann reactions required harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder. organic-chemistry.org However, modern advancements have introduced milder and more efficient catalytic systems. These improved methods often utilize soluble copper(I) salts, such as copper(I) iodide (CuI), in the presence of a ligand and a base. nih.gov Ligands play a crucial role in stabilizing the copper catalyst and facilitating the reaction; examples include diamines, phenanthroline, and N,N-dimethylglycine. organic-chemistry.orgnih.gov The choice of base is also critical, with common options being potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄). mdpi.com The reaction is typically carried out in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methylpyrrolidone (NMP).

A plausible synthetic route based on these principles is outlined below:

Scheme 1: Proposed Ullmann Synthesis of this compound

The following table summarizes typical conditions for modern Ullmann ether synthesis reactions, which would be applicable to the synthesis of the target compound.

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Substrates |

|---|---|---|---|---|

| CuI / N,N-Dimethylglycine | Cs₂CO₃ | Dioxane | 90 | Aryl Iodides/Bromides + Phenols |

| CuI / 2-Pyridin-2-yl-1H-benzoimidazole | K₃PO₄ | Toluene | 110 | Vinyl Halides + Phenols |

| Pd₂(dba)₃ / Ligand | NaOtBu | Toluene | 80-110 | Aryl Bromides/Chlorides + Phenols |

| CuCl / Pyrrole-2-carbohydrazide | K₃PO₄ | Water | 80 | Aryl Halides + Amines |

Alternative Synthetic Routes to the 2-Phenoxybenzaldehyde Core

Beyond the classic Ullmann condensation, other methods have been developed for the formation of diaryl ethers. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-O bond formation. nih.gov These reactions often exhibit broader substrate scope and can proceed under even milder conditions than modern Ullmann couplings, sometimes allowing for the use of less reactive aryl chlorides.

Another approach involves the synthesis of the aldehyde functionality after the ether linkage is formed. For instance, a 2-halophenoxytoluene could be synthesized via an Ullmann reaction, followed by oxidation of the methyl group to an aldehyde. The synthesis of the related m-phenoxybenzaldehyde has been achieved by the oxidation of m-phenoxytoluene. google.com

Furthermore, the synthesis of the required dichlorobenzaldehyde precursors is well-documented. For example, 2,3-dichlorobenzaldehyde (B127699) can be prepared from 2,3-dichlorotoluene (B105489) via bromination followed by hydrolysis and oxidation. google.com These precursors can then be used in the aforementioned etherification reactions.

This compound as a Versatile Building Block in Organic Synthesis

The presence of both an aldehyde group and a di-substituted phenyl ring makes this compound a useful intermediate for synthesizing more elaborate molecules.

Formation of Novel Organic Scaffolds and Complex Molecular Architectures

The aldehyde functional group is a gateway to numerous chemical transformations, enabling the construction of diverse molecular scaffolds. Phenoxybenzaldehydes, as a class, serve as key intermediates in the synthesis of complex structures. For example, the isomer 3-bromobenzaldehyde (B42254) has been used in an Ullmann reaction with a phenol to create a diaryl ether precursor that was essential for the total synthesis of Hirsutellone B, a complex macrocyclic natural product. nih.gov This demonstrates the utility of the phenoxybenzaldehyde motif in building intricate molecular frameworks.

The aldehyde of this compound can participate in multi-component reactions, cyclization cascades, and serve as an anchor point for the introduction of various pharmacophores. For instance, it can react with amines to form Schiff bases, which can be further modified or act as ligands for metal complexes. The synthesis of novel benzimidazole (B57391)–thiazinone derivatives has been achieved through a one-pot reaction involving substituted acrylic acids and a benzimidazole thiol, showcasing a strategy where an aldehyde-derived component could be incorporated. mdpi.com

Derivatization Reactions Involving the Aldehyde Moiety

The aldehyde group is one of the most versatile functional groups in organic chemistry, readily undergoing a wide array of transformations.

A cornerstone reaction of aldehydes is the Knoevenagel condensation, which involves the reaction of a carbonyl compound with an active methylene (B1212753) compound in the presence of a basic catalyst. thermofisher.com This reaction is a powerful tool for carbon-carbon bond formation, typically yielding α,β-unsaturated products. bhu.ac.in

For this compound, a Knoevenagel condensation with an active methylene compound such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) would produce the corresponding benzylidenemalononitrile (B1330407) or cyanoacrylate derivatives. These products are valuable synthetic intermediates and often exhibit interesting biological activities. bhu.ac.inscielo.org.mx The reaction is generally catalyzed by a weak base, such as piperidine, ammonium (B1175870) acetate, or 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.orgnih.gov Modern, environmentally friendly protocols may employ microwave irradiation or sonication to accelerate the reaction, sometimes under solvent-free conditions. bhu.ac.inorganic-chemistry.org

Scheme 2: Proposed Knoevenagel Condensation of this compound

The academic implications of these products are significant. The resulting α,β-unsaturated systems are excellent Michael acceptors, allowing for further functionalization through conjugate addition reactions. The products of Knoevenagel condensations are often used as building blocks for the synthesis of pharmaceuticals, functional polymers, and other fine chemicals. nih.gov For example, benzylidenemalononitrile derivatives have been investigated for their larvicidal and anticancer activities. bhu.ac.inscielo.org.mx

The following table summarizes various conditions reported for Knoevenagel condensations of aromatic aldehydes, which could be applied to the target compound.

| Active Methylene Compound | Catalyst | Solvent | Conditions | Typical Yield |

|---|---|---|---|---|

| Malononitrile | Ammonium Acetate | None (Solvent-free) | Sonication, RT | Excellent |

| Ethyl Cyanoacetate | Triphenylphosphine (TPP) | None (Solvent-free) | Microwave, 110°C | Excellent |

| Malononitrile | NiCu@MWCNT | H₂O/Methanol | 25°C | High |

| Ethyl Cyanoacetate | DIPEAc | MDC | Reflux | High |

| Malononitrile | None | Methanol | Microwave, 60°C | Good |

Schiff Base Formation and Related Condensation Reactions

The aldehyde functional group is a key reactive site for condensation reactions, most notably the formation of Schiff bases (imines) through reaction with primary amines. In a typical reaction, the lone pair of electrons on the nitrogen atom of a primary amine would attack the electrophilic carbonyl carbon of the aldehyde. This is generally followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond of the imine.

The reaction is typically catalyzed by either an acid or a base. The presence of the bulky and electron-withdrawing 3,5-dichlorophenoxy group at the ortho position of the benzaldehyde (B42025) could sterically hinder the approach of the amine and electronically deactivate the carbonyl group, potentially requiring more forcing reaction conditions (e.g., higher temperatures, stronger catalysts, or longer reaction times) compared to unsubstituted benzaldehyde.

A general reaction scheme for the formation of a Schiff base from a hypothetical dichlorophenoxy benzaldehyde and a primary amine (R-NH₂) is presented below:

Figure 1: Generalized reaction scheme for the formation of a Schiff base from a dichlorophenoxy benzaldehyde derivative.

Applications in Macromolecular Chemistry and Polymer Science

The presence of a reactive aldehyde group suggests that this compound could theoretically serve as a monomer in various polymerization reactions.

Utilization as a Monomer in Copolymerization Studies

An aldehyde-functionalized molecule can be incorporated into polymer chains through several copolymerization strategies. For instance, it could be copolymerized with other monomers that possess complementary reactive groups. One possibility is its use in the synthesis of poly(azomethine)s, where the Schiff base formation reaction is employed to build the polymer backbone. This would typically involve reacting the difunctional aldehyde (or a derivative) with a diamine.

Another potential application is in the synthesis of phenolic resins, where the aldehyde could react with phenol or its derivatives under acidic or basic conditions to form a cross-linked polymer network. The dichlorophenoxy group would be expected to influence the properties of the resulting polymer, such as its thermal stability, solubility, and flame retardancy, due to the presence of the chlorine atoms and the ether linkage.

Should research be published in the future, the following table could be populated with specific data from copolymerization studies.

| Comonomer | Polymerization Method | Resulting Polymer | Key Findings |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Biological Activity Investigations of 2 3,5 Dichlorophenoxy Benzaldehyde and Its Analogues in Vitro Focus

Antimicrobial Activity Studies

The antimicrobial potential of benzaldehyde (B42025) derivatives, including those with halogen substitutions, has been a subject of significant scientific investigation. These studies explore their efficacy against a spectrum of bacteria and fungi.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

While specific studies on the antibacterial activity of 2-(3,5-Dichlorophenoxy)benzaldehyde are not extensively documented, research on analogous compounds provides valuable information. For instance, the volatile compound 3,5-dichloro-4-methoxybenzaldehyde , produced by the mushroom Porostereum spadiceum, has demonstrated notable antimicrobial activity against various plant-pathogenic bacteria. nih.gov This suggests that the dichlorinated benzaldehyde structure is a key contributor to its antibacterial effects.

Schiff bases derived from substituted salicylaldehydes, which are structurally related to benzaldehydes, have also shown significant antibacterial properties. researchgate.net Similarly, other benzaldehyde derivatives have been reported to possess antibacterial activity against various strains, although they may not always be potent. For example, some studies indicate that benzaldehyde itself has a high Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus, suggesting low activity in its basic form. nih.gov However, the introduction of functional groups, as seen in various derivatives, can enhance this activity.

Interactive Table: Antibacterial Activity of Benzaldehyde Analogues

| Compound/Extract | Bacterial Strain | Activity | Source |

| 3,5-dichloro-4-methoxybenzaldehyde | Plant-pathogenic bacteria | Inhibitory | nih.gov |

| Benzaldehyde | Staphylococcus aureus | MIC ≥ 1024 µg/mL | nih.gov |

| Substituted Salicylaldehyde Schiff Bases | Gram-positive & Gram-negative bacteria | Active | researchgate.net |

Antifungal Properties and Associated Research

The antifungal properties of benzaldehydes are an active area of research, with studies indicating that these compounds can disrupt fungal cellular processes. nih.gov The antifungal activity often increases with certain structural modifications, such as the presence of a hydroxyl group in the ortho position of the aromatic ring. nih.gov

A notable analogue, 3,5-dichloro-4-methoxybenzaldehyde , has shown inhibitory activity against plant-pathogenic fungi. nih.gov Research on other chlorinated compounds, such as 2-chloro-N-phenylacetamide , has demonstrated antifungal activity against strains of Aspergillus flavus, with the likely mechanism being the binding to ergosterol (B1671047) on the fungal plasma membrane. scielo.br Another related compound, 2-chloro-5-trifluoromethoxybenzeneboronic acid , has been shown to completely inhibit the mycelial growth and spore germination of Geotrichum candidum. researchgate.net These findings underscore the potential of chlorinated benzaldehyde derivatives as antifungal agents.

Interactive Table: Antifungal Activity of Related Compounds

| Compound | Fungal Strain | Activity | Source |

| 3,5-dichloro-4-methoxybenzaldehyde | Plant-pathogenic fungi | Inhibitory | nih.gov |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | MIC: 16-256 µg/mL | scielo.br |

| 2-chloro-5-trifluoromethoxybenzeneboronic acid | Geotrichum candidum | Inhibited mycelial growth and spore germination at 0.25 mg/mL | researchgate.net |

Antitubercular Activity Against Mycobacterium tuberculosis

Derivatives of benzaldehyde have been investigated for their potential against Mycobacterium tuberculosis. Thiacetazone (B1682801), a second-line anti-TB drug, is structurally a benzaldehyde thiosemicarbazone. A related compound, NSC19723 , which is also a benzaldehyde thiosemicarbazone, has shown better MIC values than thiacetazone against Mycobacterium tuberculosis and Mycobacterium bovis BCG. nih.gov Mechanistic studies suggest that NSC19723 inhibits the biosynthesis of mycolic acid. nih.gov

Furthermore, chalcone (B49325) analogues, which can be synthesized from substituted benzaldehydes, have demonstrated antitubercular activity. researchgate.netelsevierpure.com Specifically, certain hydroxy and chloro substituted chalcones have shown promising activity in the Microplate Alamar Blue Assay (MABA). researchgate.netelsevierpure.com These findings highlight that the benzaldehyde scaffold is a valuable starting point for the development of new antitubercular agents.

Antiparasitic Activity Research

The potential of benzaldehyde derivatives extends to antiparasitic applications, with a particular focus on malaria.

Antimalarial Potential Against Plasmodium falciparum

While direct studies on the antimalarial activity of this compound are limited, the broader class of compounds is of interest. The urgent need for new antimalarial drugs, due to the emergence of drug-resistant strains of Plasmodium falciparum, has spurred research into a wide variety of chemical structures. nih.gov The success of artemisinin, a natural product, has highlighted the potential of plant-derived and synthetic compounds in malaria therapy. nih.gov

Research into potential inhibitors of Plasmodium falciparum lactate (B86563) dehydrogenase (pLDH), a key enzyme for the parasite's energy production, has identified various compounds through docking studies. nih.gov Although specific data for this compound is not available in this context, the general approach of targeting essential parasitic enzymes is a viable strategy for discovering new antimalarial agents based on the benzaldehyde framework.

In Vitro Anti-Proliferative and Anticancer Screening

The investigation of benzaldehyde derivatives and their analogues has revealed potential anticancer properties through in vitro screening against various cancer cell lines.

Fused thiophene (B33073) derivatives, which can be synthesized from precursors related to benzaldehydes, have been evaluated as antiproliferative agents. nih.gov For example, certain thienopyrrole and pyrrolothienopyrimidine scaffolds have shown inhibitory activity against liver (HepG2) and prostate (PC-3) cancer cell lines. nih.gov One of the proposed mechanisms for these compounds is the dual inhibition of VEGFR-2 and AKT, which are key proteins in cell proliferation and survival pathways. nih.gov

Another study focused on a benzylidene indanone lead molecule, which exhibited potent cytotoxicities against a range of human carcinoma cells with IC50 values from 0.010 to 14.76μM. nih.gov This compound was found to induce G2/M phase arrest in cell cycle analysis and promote apoptosis. nih.gov These findings indicate that the benzaldehyde moiety, as part of a larger molecular structure, can contribute significantly to anticancer activity.

Interactive Table: In Vitro Anticancer Activity of Related Compounds

| Compound Class | Cell Lines | Activity | Source |

| Fused Thiophene Derivatives | HepG2, PC-3 | Antiproliferative | nih.gov |

| Benzylidene Indanone | Various human carcinoma cells | IC50 = 0.010-14.76μM | nih.gov |

Evaluation of Anti-inflammatory and Analgesic Properties

There is no specific in vitro data available in the public scientific literature concerning the anti-inflammatory and analgesic properties of this compound.

Studies on other benzaldehyde derivatives have shown that this class of compounds can exhibit anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation. jchr.orgnih.govbiomolther.orgnih.govthesciencein.orgnih.govnih.govresearchgate.netmdpi.com For instance, certain benzaldehyde derivatives isolated from marine fungi have demonstrated the ability to reduce the production of inflammatory markers such as nitric oxide (NO) and prostaglandins. nih.govbiomolther.org Similarly, various synthetic benzoic acid and benzaldehyde-related structures have been evaluated for their potential to alleviate pain in experimental models. nih.govnih.gov However, these findings are not directly applicable to this compound.

Anthelmintic Activity Assessments

There is a lack of specific in vitro studies on the anthelmintic activity of this compound in the currently accessible scientific literature.

The search for new anthelmintic agents is an active area of research, with many natural and synthetic compounds being tested for their efficacy against parasitic worms. nih.govnih.govarxiv.orgresearchgate.net Methodologies for these in vitro assessments are well-established, often involving the exposure of helminths to the test compound and observing effects on their motility and survival. nih.govnih.govarxiv.orgresearchgate.net While a variety of chemical structures have shown promise in these assays, no such data has been published for this compound.

Mechanistic Elucidation of Biological Interactions at the Molecular Level

Enzyme Inhibition and Modulation Studies

The potential for 2-(3,5-Dichlorophenoxy)benzaldehyde to act as an inhibitor or modulator of various enzyme systems has been explored through analogy with structurally related compounds. Direct experimental data for this specific molecule remains limited in some areas, but analysis of its structural components provides a basis for hypothesized interactions.

Inhibition of Dihydrofolate Reductase (DHFR) and Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS)

Dihydrofolate reductase (DHFR) is a critical enzyme in folate metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of nucleotides, including thymidylate, and certain amino acids, which are vital for DNA synthesis and cell proliferation. Inhibition of DHFR depletes the cellular pool of reduced folates, leading to cell death, making it a key target for therapeutic agents in cancer and infectious diseases.

In some organisms, particularly protozoa, DHFR exists as a bifunctional enzyme with thymidylate synthase (TS), known as DHFR-TS. TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), a direct precursor for DNA synthesis. The dual inhibition of both TS and DHFR is an attractive strategy for developing antitumor agents.

A comprehensive review of the scientific literature did not yield specific studies on the inhibitory activity of this compound against either DHFR or the bifunctional DHFR-TS enzyme.

Inhibition of Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK)

Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis, presents a significant global health challenge, partly due to the emergence of multidrug-resistant strains. This has spurred the search for novel drug targets, including essential enzymes in the bacterial life cycle. One such enzyme is thymidylate kinase (MtTMPK), which is crucial for the synthesis of bacterial DNA.

Research into inhibitors of MtTMPK has identified various chemical scaffolds. For instance, studies have focused on modifying lead compounds, such as those containing a m-chloro-phenoxyquinolin-2-yl group, to improve inhibitory potency. However, a direct investigation into the effects of this compound on MtTMPK activity has not been reported in the reviewed literature. While other inhibitors of MtTMPK have been identified, such as MtTMPK-IN-2 with an IC₅₀ value of 1.1 µM, a connection to this compound has not been established.

Dehydrosqualene Synthase (CrtM) Inhibition in Staphylococcus aureus Virulence Factor Biosynthesis

Staphylococcus aureus produces a distinctive golden carotenoid pigment, staphyloxanthin, which acts as a virulence factor by protecting the bacterium from reactive oxygen species produced by the host's immune system. The enzyme dehydrosqualene synthase (CrtM) catalyzes the first committed step in staphyloxanthin biosynthesis: the head-to-head condensation of two farnesyl diphosphate (B83284) molecules to form dehydrosqualene. Inhibition of CrtM is therefore considered a promising anti-virulence strategy against pigmented S. aureus strains.

While direct studies on this compound are not available, research has been conducted on its positional isomer, 3-(3,5-dichlorophenoxy)benzaldehyde (B1583231). This isomer was used as a starting material for the synthesis of a diphenyl ether phosphonosulfonate inhibitor of CrtM. This class of compounds, particularly halogen-substituted phosphonosulfonates, has shown potent inhibition of the CrtM enzyme.

| Compound | Description | CrtM IC₅₀ (µM) | STX Biosynthesis IC₅₀ (nM) | CrtM Kᵢ (nM) |

|---|---|---|---|---|

| Compound 34 | A phosphonosulfonate prepared from 3-(3,5-dichlorophenoxy)benzaldehyde | Not explicitly stated for this specific compound, but related phosphonosulfonates had values in the low micromolar range. | 11 (for the most active phosphonosulfonates) | 5 (for the most active phosphonosulfonates) |

This table presents data for the most active phosphonosulfonate inhibitors investigated in the study, for which 3-(3,5-dichlorophenoxy)benzaldehyde was a precursor for a related analogue.

Phosphatidylinositol 3-kinase gamma (PI3Kγ) Inhibitory Effects

Phosphatidylinositol 3-kinases (PI3Ks) are a family of enzymes involved in critical cellular signaling pathways, including cell growth, proliferation, and survival. The gamma isoform, PI3Kγ, is primarily expressed in hematopoietic cells and plays a significant role in inflammatory and immune responses. This has made it a promising drug target for treating inflammatory diseases, autoimmune disorders, and certain cancers.

Developing isoform-selective inhibitors is a key challenge due to the high structural conservation among PI3K family members. A thorough search of existing scientific literature reveals no studies investigating the inhibitory effects of this compound on PI3Kγ.

Biochemical Interactions with Aldehyde Dehydrogenases as a Substrate or Modulator

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for oxidizing a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. These enzymes play a crucial role in detoxification, including the metabolism of acetaldehyde (B116499) from alcohol, and are involved in cellular homeostasis and the biosynthesis of molecules like retinoic acid. The human ALDH superfamily consists of 19 isozymes with varying substrate specificities and cellular locations.

Specific studies on the interaction between this compound and ALDH isozymes have not been reported. However, its parent molecule, benzaldehyde (B42025), is known to act as a competitive inhibitor of ALDH. Competitive inhibitors structurally resemble the natural substrate and bind to the enzyme's active site, thereby preventing the substrate from binding and being metabolized. Given that this compound retains the core benzaldehyde structure, it is plausible that it could interact with the ALDH active site, though its large dichlorophenoxy substituent would significantly influence its binding affinity and specificity compared to the parent compound.

| Inhibitor | Mechanism of Action |

|---|---|

| Disulfiram | Irreversibly binds to a crucial copper ion, disabling the enzyme. |

| Cyanamide | Forms a thiocarbamoyl adduct with a cysteine residue in the active site. |

| Benzaldehyde | Acts as a competitive inhibitor, mimicking natural substrates and occupying the active site. |

| Daidzin | Selectively binds to the active site of ALDH2, blocking the oxidation of substrates. |

Identification and Characterization of Putative Molecular Targets

Based on the available evidence from structurally related compounds, the identification of definitive molecular targets for this compound remains speculative. However, the existing research provides leads for potential interactions.

Dehydrosqualene Synthase (CrtM): The most direct, albeit indirect, evidence points towards CrtM. The use of its positional isomer, 3-(3,5-dichlorophenoxy)benzaldehyde, as a precursor for potent CrtM inhibitors suggests that the dichlorophenoxy benzaldehyde scaffold is recognized by the enzyme. This makes CrtM a primary putative target for further investigation.

Aldehyde Dehydrogenase (ALDH): The known activity of the parent molecule, benzaldehyde, as a competitive ALDH inhibitor suggests that ALDH enzymes are a potential target class. The bulky dichlorophenoxy substituent would likely alter the binding mode and selectivity, but an interaction with the substrate-binding pocket is conceivable.

For other enzymes such as Dihydrofolate Reductase (DHFR), DHFR-TS, Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK), and Phosphatidylinositol 3-kinase gamma (PI3Kγ), there is currently no published evidence to suggest they are putative molecular targets for this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Systematic Design and Synthesis of Analogues for SAR Profiling

The exploration of the Structure-Activity Relationship (SAR) for 2-(3,5-Dichlorophenoxy)benzaldehyde necessitates the systematic design and synthesis of a library of analogues. This process involves targeted modifications of the parent structure to probe the influence of various structural features on biological activity. The synthesis of such derivatives allows researchers to build a comprehensive understanding of the molecule's mechanism of action. nih.gov

The synthetic strategies for generating analogues typically focus on three key regions of the molecule:

The Benzaldehyde (B42025) Ring: Modifications can include the introduction or alteration of substituents on this ring. This can involve varying the position and electronic nature (electron-donating or electron-withdrawing) of these groups.

The Dichlorophenoxy Moiety: Analogues can be created by changing the number and position of the chlorine atoms on the phenyl ring. Additionally, the chlorine atoms can be replaced with other halogens (e.g., fluorine, bromine) or other functional groups to assess the impact of steric and electronic properties.

The Ether Linkage: The oxygen atom of the ether bridge can be replaced with other linkers, such as sulfur (thioether) or nitrogen (amine), to evaluate the importance of the ether oxygen in binding or activity.

Common synthetic reactions employed in creating these derivatives include Suzuki coupling, esterification, oxidation, reduction, and direct arylation. nih.gov The goal is to produce a diverse set of compounds that systematically explore the chemical space around the lead compound, this compound. researchgate.netresearchgate.netresearchgate.net

Table 1: Potential Analogue Modifications for SAR Studies of this compound

| Molecular Region | Type of Modification | Example Functional Groups | Rationale |

|---|---|---|---|

| Benzaldehyde Ring | Substituent Position | Ortho, Meta, Para | Probe steric and electronic effects at different positions. |

| Substituent Nature | -OH, -OCH3, -NO2, -CN | Evaluate the impact of electron-donating and electron-withdrawing groups. | |

| Dichlorophenoxy Ring | Chlorine Position | 2,4-dichloro, 2,5-dichloro, etc. | Determine the optimal substitution pattern for activity. |

| Halogen Substitution | -F, -Br, -I | Assess the role of halogen size and electronegativity. | |

| Ether Linkage | Linker Replacement | -S-, -NH-, -CH2- | Investigate the importance of the ether oxygen for molecular conformation and interaction. |

Identification of Key Structural Motifs and Pharmacophores Governing Biological Activity

Through the analysis of SAR data from synthesized analogues, key structural motifs and pharmacophores essential for the biological activity of this compound can be identified. A pharmacophore represents the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target.

For the this compound scaffold, several features are hypothesized to be critical:

Diaryl Ether Scaffold: This structural backbone provides a specific three-dimensional conformation that positions the two aromatic rings at a particular angle, which is often crucial for fitting into a target's binding site.

Chlorine Substituents: The two chlorine atoms on the phenoxy ring are significant. Their electron-withdrawing nature and lipophilicity can heavily influence the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to a target. The 3,5-substitution pattern is specific and any deviation is likely to alter activity.

Aldehyde Group: The benzaldehyde moiety is a key feature, potentially acting as a hydrogen bond acceptor or a reactive site for covalent bond formation with a biological target. researchgate.net Modifications to this group, such as reduction to an alcohol or oxidation to a carboxylic acid, would be expected to have a profound impact on biological activity. nih.gov

Studies on structurally related compounds, such as other pyrazole (B372694) derivatives, have shown that specific substitutions on the phenyl rings and the nature of the core heterocyclic system are critical for activity. plos.org For instance, the presence of ortho-hydroxyl groups or enlarging substituents on a pyrazoline ring has been shown to enhance anti-tumor activity in other series. plos.org This highlights the importance of mapping favorable and unfavorable regions for steric bulk, hydrogen bonding, and electronic interactions to define the pharmacophore. nih.gov

Table 2: Summary of Potential Pharmacophoric Features

| Pharmacophoric Feature | Potential Role in Biological Activity | Supporting Evidence from Related Compounds |

|---|---|---|

| 3,5-Dichlorophenyl Group | Hydrophobic interactions, electronic effects, specific binding pocket interactions. | SAR studies on various chlorinated compounds indicate a strong dependence of activity on the chlorination pattern. |

| Ether Oxygen | Hydrogen bond acceptor, influences molecular conformation and rotational freedom. | The geometry of diaryl ethers is known to be important for their interaction with various enzymes and receptors. |

| Benzaldehyde Moiety | Hydrogen bond acceptor/donor, potential for covalent interaction, key recognition element. | The aldehyde group is a common feature in many biologically active molecules and is often involved in direct target interaction. researchgate.net |

| Aromatic Rings | π-π stacking interactions with aromatic amino acid residues in a binding site. | The importance of aromatic rings is a common theme in the SAR of many drug classes. nih.gov |

Development and Validation of Predictive QSAR Models for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to correlate the chemical structure of compounds with their biological activity. researchgate.net For this compound and its analogues, QSAR models can be developed to predict their efficacy, guiding the design of more potent compounds while reducing the need for extensive synthesis and testing. researchgate.net

The development of a robust QSAR model involves several key steps:

Data Set Compilation: A dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is required. This set is typically divided into a training set for model development and a test set for external validation. nih.gov

Descriptor Calculation: A wide range of numerical descriptors are calculated for each molecule. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., spatial and electronic parameters). researchgate.net

Model Generation: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical equation linking the descriptors to the biological activity. researchgate.netresearchgate.net

Model Validation: The predictive power and robustness of the generated model are rigorously assessed. researchgate.net Internal validation is often performed using cross-validation techniques (e.g., leave-one-out), while external validation involves predicting the activity of the independent test set compounds. nih.govresearchgate.net

A QSAR model is generally considered acceptable if it meets certain statistical criteria, such as a high squared correlation coefficient (r²) for the training set and a high cross-validated r² (Q²) greater than 0.5. nih.gov The model should also demonstrate good predictive ability for the external test set. nih.gov

Table 3: Example of Statistical Validation Parameters for a Predictive QSAR Model

| Statistical Parameter | Description | Acceptable Value |

|---|---|---|

| r² (Correlation Coefficient) | Measures the goodness-of-fit for the training set. | > 0.6 nih.gov |

| Q² (Cross-Validated r²) | Measures the internal predictive power of the model. | > 0.5 nih.gov |

| r²_pred (External Validation) | Measures the predictive accuracy for an external test set. | > 0.6 |

| RMSE (Root Mean Square Error) | Indicates the deviation between predicted and observed values. | As low as possible |

Note: The values in this table are representative of common thresholds in QSAR studies.

QSAR Modeling in Environmental Contexts: Aquatic Toxicity Assessment

Beyond therapeutic applications, QSAR modeling is a crucial tool for assessing the environmental fate and ecotoxicity of chemicals. ecetoc.orgnih.gov For a compound like this compound, which contains a chlorinated aromatic structure often associated with environmental persistence and toxicity, QSAR provides a rapid and cost-effective method to predict its potential harm to aquatic ecosystems. nih.gov

The use of QSAR for aquatic toxicity assessment is well-established and is employed by regulatory agencies to screen new and existing chemicals. koreascience.kr These models predict toxic endpoints such as the median lethal concentration (LC50) or the median effective concentration (EC50) in various aquatic organisms like fish (e.g., Pimephales promelas), crustaceans (e.g., Daphnia magna), and algae. nih.govnih.govuci.edu

The development of aquatic toxicity QSARs often relies on physicochemical properties and structural descriptors. researchgate.net Key descriptors frequently include:

Log K_ow (Octanol-Water Partition Coefficient): This descriptor is a measure of a chemical's lipophilicity and is a primary determinant of its bioaccumulation potential and baseline narcotic toxicity. nih.govnih.gov

Topological and Electronic Descriptors: These descriptors capture aspects of molecular size, shape, and reactivity, which can be related to specific mechanisms of toxicity beyond narcosis. biochempress.com

For aromatic aldehydes, QSAR studies have successfully modeled their toxicity to aquatic species like Tetrahymena pyriformis. researchgate.net These models help in prioritizing chemicals for further experimental testing and in designing new chemicals that are less harmful to the environment. nih.gov

Table 4: Example of Predicted Aquatic Toxicity Data for Aromatic Aldehydes

| Compound | Organism | Endpoint | Predicted Value (log 1/IGC50) |

|---|---|---|---|

| Benzaldehyde | Tetrahymena pyriformis | 48h IGC50 | 0.55 |

| 4-Chlorobenzaldehyde | Tetrahymena pyriformis | 48h IGC50 | 0.98 |

| 2,4-Dichlorobenzaldehyde | Tetrahymena pyriformis | 48h IGC50 | 1.45 |

| 2-Hydroxybenzaldehyde | Tetrahymena pyriformis | 48h IGC50 | 0.62 |

Note: This table contains illustrative data based on general trends observed in QSAR studies of aromatic aldehydes and is not specific experimental data for this compound. researchgate.net

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Ligand-Protein Interaction Analysis

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(3,5-Dichlorophenoxy)benzaldehyde derivatives, docking simulations are instrumental in understanding their interactions with protein targets at the atomic level.

Researchers have utilized molecular docking to investigate the binding of benzaldehyde (B42025) derivatives to various enzymes. For instance, studies on benzimidazole-based benzaldehyde derivatives have been conducted to understand their inhibitory potential against enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com The docking analysis helps in visualizing the binding modes and identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site residues of the protein. mdpi.com

In a study focused on developing selective COX-2 inhibitors, molecular docking was employed to understand the binding mechanism of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives, which share a similar structural motif, to the active site of the human COX-2 enzyme. nih.gov Similarly, docking studies of 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide derivatives with the COX-2 active site revealed that these compounds could form strong complexes with the enzyme, with some exhibiting multiple hydrogen bonds with key amino acid residues like Arg 120 and Tyr 355. mdpi.com

Furthermore, molecular docking has been applied to study the interaction of dichlorinated compounds with transport proteins like bovine serum albumin (BSA). For example, the interaction of 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione with BSA was investigated to understand the binding mechanism, which was found to be spontaneous and primarily driven by enthalpy changes, suggesting the involvement of hydrogen bonding. scienceopen.com

The insights gained from these docking studies are crucial for the rational design of more potent and selective inhibitors. By understanding how these molecules fit into the binding pocket of a target protein, chemists can modify their structure to enhance binding affinity and, consequently, their biological activity.

Conformational Analysis and Binding Mode Prediction

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis of this compound and its analogs is essential for predicting their preferred shapes and how they are likely to bind to a biological target.

Modern computational chemistry offers a range of techniques for conformational analysis, from simple molecular mechanics to more accurate quantum mechanical methods. These calculations can predict the lowest energy conformations of a molecule in different environments, such as in solution or within a protein's binding site.

The prediction of binding modes is a direct application of conformational analysis and molecular docking. By generating multiple possible conformations of a ligand and docking them into the active site of a protein, researchers can identify the most probable binding orientation. This information is critical for understanding the mechanism of action and for designing new molecules with improved binding characteristics. For example, understanding that proteins often act as hydrogen bond donors to ligand acceptors can guide the design of ligands with the appropriate acceptor groups to form strong interactions. nih.gov

Quantum Chemical Calculations (e.g., DFT, ELF) for Reactivity and Reaction Mechanism Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure, reactivity, and reaction mechanisms of molecules like this compound. DFT allows for the accurate calculation of various molecular properties, providing deep insights that complement experimental findings.

DFT calculations can be used to optimize the geometry of molecules and to compute their vibrational frequencies, which can be compared with experimental FT-IR and Raman spectra for structural validation. researchgate.net Furthermore, DFT is employed to determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and stability of a molecule. scienceopen.com

The distribution of electron density in a molecule can be visualized using techniques like the Molecular Electrostatic Potential (MEP), which helps in identifying the regions of a molecule that are prone to electrophilic or nucleophilic attack. scienceopen.com The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron pair in a given region of space, offering insights into the nature of chemical bonds.

For instance, DFT calculations have been used to study the charge transfer complexes of various molecules, providing a detailed understanding of their electronic structure and physicochemical properties. scienceopen.com In the context of reaction mechanisms, DFT can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby elucidating the step-by-step process of a chemical transformation.

Virtual Screening Methodologies Utilizing this compound-Derived Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Scaffolds derived from this compound can be used to generate diverse virtual libraries for screening against various biological targets.

Structure-based virtual screening involves docking a library of compounds into the three-dimensional structure of a target protein and scoring their potential binding affinity. nih.gov This approach has been successfully used to identify novel inhibitors for various targets. For example, a virtual screening of benzaldehyde thiosemicarbazone derivatives against the DNA gyrase B of Mycobacterium tuberculosis identified several compounds with high binding affinities. nih.gov

The development of new synthetic methods allows for the creation of vast and diverse virtual libraries. nih.gov These libraries, incorporating novel scaffolds, can be screened in silico to explore new chemical spaces and discover compounds with unique biological activities. nih.gov The success of virtual screening is heavily dependent on the quality of the compound library and the accuracy of the docking and scoring algorithms.

Advanced Spectroscopic and Crystallographic Studies in Research

Spectroscopic Characterization for Structural Elucidation

The structural elucidation of a compound like 2-(3,5-Dichlorophenoxy)benzaldehyde would typically involve a combination of spectroscopic methods to confirm its molecular structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be fundamental in determining the chemical environment of the hydrogen and carbon atoms, respectively. The expected spectra would show distinct signals for the protons and carbons of the benzaldehyde (B42025) and dichlorophenoxy rings. However, specific, experimentally verified chemical shift data for this compound are not available in the reviewed literature.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the aldehyde (C=O stretch) and the ether (C-O-C stretch) functionalities, as well as vibrations corresponding to the aromatic rings and the carbon-chlorine bonds. Publicly accessible, specific IR spectral data for this compound could not be located.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, confirming the molecular weight and offering insights into its structure. While predicted mass spectrometry data, including collision cross-section values for various adducts, are available from computational models, experimental mass spectra for this compound are not present in the surveyed scientific databases.

Interactive Data Table: Predicted Mass Spectrometry Data

Below is a table of predicted collision cross section (CCS) values for different adducts of this compound, calculated using computational methods. It is important to note that these are theoretical values and have not been experimentally confirmed.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 266.99742 | 152.0 |

| [M+Na]⁺ | 288.97936 | 163.3 |

| [M-H]⁻ | 264.98286 | 158.7 |

| [M+NH₄]⁺ | 284.02396 | 170.2 |

| [M+K]⁺ | 304.95330 | 157.1 |

| [M+H-H₂O]⁺ | 248.98740 | 146.6 |

| [M+HCOO]⁻ | 310.98834 | 167.7 |

| [M+CH₃COO]⁻ | 325.00399 | 194.0 |

Data sourced from computational predictions.

X-ray Crystallography for Detailed Ligand-Target Complex Analysis

X-ray crystallography is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystal. This method would be invaluable for analyzing the precise conformation of this compound and for studying its binding mode within a biological target, such as an enzyme. Such an analysis would reveal detailed information about bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that govern the ligand-target complex.

Despite the utility of this technique, no published X-ray crystallographic studies were found for this compound, either in its isolated form or as part of a ligand-target complex. While crystallographic data exists for related isomers and derivatives, this information is not directly applicable to the title compound.

Future Research Directions and Translational Perspectives

Rational Design and Optimization Strategies for Enhanced Potency and Selectivity

The future development of compounds based on the 2-(3,5-Dichlorophenoxy)benzaldehyde framework will heavily rely on rational design and optimization strategies to enhance their biological potency and selectivity. This will involve a synergistic interplay between computational modeling and synthetic chemistry to systematically explore the structure-activity relationships (SAR) of this chemical class.

Leveraging SAR and Computational Insights for Next-Generation Compound Development

While specific structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available literature, the principles of medicinal chemistry suggest that systematic modifications of its structure could lead to significant improvements in its biological activity. Future research will likely focus on several key areas of the molecule for modification. These include altering the substitution pattern on both phenyl rings, exploring different ether linkages, and modifying the benzaldehyde (B42025) functional group.

Computational modeling will be instrumental in guiding these synthetic efforts. Techniques such as quantitative structure-activity relationship (QSAR) analysis, molecular docking, and molecular dynamics simulations can be employed to predict how different structural modifications will affect the compound's binding to potential biological targets. For instance, if a target protein is identified, docking studies can help in designing derivatives with improved binding affinity and specificity.

Exploration of Novel Biological Targets and Therapeutic Applications

While the full biological activity profile of this compound remains to be elucidated, preliminary research on structurally related compounds suggests promising avenues for exploration. A notable example is the compound 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860), which has demonstrated antiviral activity against a range of picornaviruses. mdpi.com This finding suggests that this compound and its derivatives could also possess antiviral properties and warrant investigation as potential inhibitors of viral replication. The mechanism of action of MDL-860 appears to involve the inhibition of an early event in the viral replication cycle, following uncoating but prior to the synthesis of the majority of viral RNA. mdpi.com

Furthermore, the 3,5-dichlorophenyl moiety is present in other biologically active molecules. For example, MGL-3196, a highly selective thyroid hormone receptor β (THR-β) agonist, features a 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl] core structure. tox21.gov This compound has been investigated for the treatment of dyslipidemia. tox21.gov While structurally distinct from this compound, the presence of the 3,5-dichlorophenoxy group in a therapeutically relevant molecule suggests that this chemical motif may be a valuable component for interacting with various biological targets. Future research should, therefore, include broad biological screening of this compound and its analogs to identify novel therapeutic applications, potentially in areas such as virology, metabolic diseases, and beyond.

Advancements in Sustainable and Green Synthesis Methodologies

The development of environmentally friendly and efficient methods for the synthesis of this compound and its derivatives is a critical aspect of future research. Traditional methods for the formation of diaryl ethers and the synthesis of substituted benzaldehydes often involve harsh reaction conditions, the use of toxic reagents, and the generation of significant waste. Green chemistry principles offer a roadmap for developing more sustainable synthetic routes.

For the synthesis of the diaryl ether linkage, researchers are exploring metal-free coupling reactions and the use of more environmentally benign catalysts and solvents. nih.gov For instance, methods utilizing diaryliodonium salts in water have been developed as a green alternative to traditional metal-catalyzed cross-coupling reactions. ed.ac.uk Similarly, advancements in the synthesis of substituted benzaldehydes are focusing on one-pot procedures and the use of milder oxidizing agents to reduce waste and improve efficiency. nih.govresearchgate.net The application of microwave-assisted synthesis and flow chemistry are also promising avenues for developing more sustainable and scalable production methods for this class of compounds. nih.gov

Integration of Multi-Omics and High-Throughput Screening in Research Pipelines

To accelerate the discovery of novel biological activities and to better understand the mechanisms of action of this compound and its derivatives, the integration of high-throughput screening (HTS) and multi-omics technologies will be essential. HTS allows for the rapid screening of large compound libraries against a multitude of biological targets, enabling the identification of initial hits for further development. nih.gov

Following the identification of active compounds, multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the cellular response to compound treatment. nih.gov For example, transcriptomic analysis can reveal changes in gene expression patterns, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomics can provide insights into the metabolic pathways affected by the compound. By integrating these different layers of biological information, researchers can construct a more complete picture of the compound's mechanism of action, identify potential biomarkers for efficacy and toxicity, and discover novel therapeutic targets. nih.gov This systems biology approach will be invaluable in guiding the future development and translational application of this compound-based compounds.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.